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Compound of Interest

Compound Name: 3-Fluoropiperidine-3-carbonitrile

Cat. No.: B577846 Get Quote

3-Fluoropiperidine-3-carbonitrile is a heterocyclic building block of significant interest to

medicinal chemists and drug development professionals. Its structure, which incorporates a

piperidine ring—a privileged scaffold in pharmaceuticals—with a fluorine atom and a nitrile

group at a quaternary C3 position, offers a unique combination of properties.[1] The strategic

placement of fluorine can profoundly influence a molecule's physicochemical and

pharmacological profile, including metabolic stability, basicity (pKa), and binding affinity.[2][3]

The nitrile group provides a versatile synthetic handle for further molecular elaboration. This

guide provides a comprehensive overview of the chemical properties, potential synthetic

routes, reactivity, and applications of this valuable compound, offering field-proven insights for

its use in research and development.

Core Chemical and Physical Properties
Understanding the fundamental properties of 3-Fluoropiperidine-3-carbonitrile is the first

step in its effective application. While extensive experimental data is not publicly available for

this specific compound, its key characteristics can be summarized and predicted based on its

structure and data from similar fluorinated piperidines.

Molecular Structure and Identifiers
Molecular Formula: C₆H₉FN₂

Molecular Weight: 128.15 g/mol
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CAS Number: 1265323-71-4[4]

Structure: (Self-generated image, not from a direct source) The molecule possesses a chiral

center at the C3 position, meaning it can exist as two enantiomers, (R)-3-Fluoropiperidine-
3-carbonitrile and (S)-3-Fluoropiperidine-3-carbonitrile. The stereochemistry is critical in

drug design, as different enantiomers can exhibit vastly different biological activities.

Physicochemical Data Summary
The following table summarizes the available and predicted physicochemical properties. Much

of the data from supplier safety data sheets is listed as "not available," which is common for

specialized research chemicals.

Property Value/Information Source

Physical State Solid or liquid (not specified) [4]

Color Data not available [4]

Odor Data not available [4]

Melting Point Data not available [4]

Boiling Point Data not available [4]

pKa (Predicted) ~8.5 (for the piperidinium ion) [5]

Storage
Store at 2-8°C in a cool, dry

place
[5]

Causality Insight: The predicted pKa is a crucial parameter. The electron-withdrawing effect of

the adjacent fluorine atom is known to lower the basicity of the piperidine nitrogen compared to

piperidine itself (pKa ~11.2). This modulation is a key strategy used in drug design to reduce

off-target effects, such as hERG channel affinity, which can lead to cardiotoxicity.[3][6][7]

Spectroscopic Characterization
Confirming the identity and purity of 3-Fluoropiperidine-3-carbonitrile requires spectroscopic

analysis. The following are the expected characteristic signals.
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Technique Expected Observations

¹H NMR

Complex multiplets in the range of ~1.5-3.5 ppm

corresponding to the piperidine ring protons.

Signals for protons on C2 and C4 will show

coupling to the fluorine atom (²JH-F and ³JH-F).

The N-H proton signal will be a broad singlet,

exchangeable with D₂O.

¹³C NMR

5 signals for the piperidine ring carbons and 1

signal for the nitrile carbon (~118-122 ppm). The

key signal is the C3 carbon, which will appear

as a doublet with a large one-bond carbon-

fluorine coupling constant (¹JC-F ≈ 180-250 Hz).

¹⁹F NMR
A single resonance, likely a multiplet due to

coupling with adjacent protons.

IR Spectroscopy

Characteristic absorption bands for N-H

stretching (~3300-3400 cm⁻¹), C-H stretching

(~2850-3000 cm⁻¹), a sharp C≡N (nitrile) stretch

(~2240 cm⁻¹), and a strong C-F stretch (~1000-

1100 cm⁻¹).

Synthesis, Reactivity, and Synthetic Utility
Plausible Synthetic Strategies
While a specific, published synthesis for 3-Fluoropiperidine-3-carbonitrile is not readily

available, established methods for creating similar fluorinated heterocycles provide a logical

blueprint. A likely approach involves the fluorination of a suitable piperidine precursor.

One potential route is the electrophilic fluorination of a protected 3-cyano-piperidine derivative.

The acidity of the proton at C3 in an N-protected 3-cyanopiperidine could be leveraged for

deprotonation followed by quenching with an electrophilic fluorine source like N-

Fluorobenzenesulfonimide (NFSI) or Selectfluor.
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Proposed Synthesis of 3-Fluoropiperidine-3-carbonitrile

N-Boc-3-ketopiperidine N-Boc-3-cyanopiperidine

1. TosMIC, t-BuOK
2. Reduction Fluorinated Intermediate

(N-Boc-3-fluoro-3-cyanopiperidine)

1. Base (e.g., LDA)
2. Electrophilic Fluorine Source

(e.g., NFSI) 3-Fluoropiperidine-3-carbonitrileDeprotection (e.g., TFA or HCl)

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 3-Fluoropiperidine-3-carbonitrile.

Expertise Insight: The choice of a protecting group for the piperidine nitrogen (like Boc) is

critical. It prevents side reactions and can influence the stereochemical outcome of the

fluorination step. The final deprotection step with a strong acid like trifluoroacetic acid (TFA) or

hydrochloric acid (HCl) yields the desired secondary amine, often as a salt.[8]

Reactivity Profile
The molecule's reactivity is governed by its three key functional groups:

Secondary Amine (Piperidine NH): This nitrogen is basic and nucleophilic. It readily

undergoes standard amine reactions such as N-alkylation, N-acylation, sulfonylation, and

reductive amination. This is the primary site for connecting the scaffold to other parts of a

target molecule.

Nitrile (C≡N): The nitrile group is a highly versatile synthetic handle. It can be:

Hydrolyzed to a carboxylic acid or an amide.

Reduced to a primary amine (-CH₂NH₂).

Converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

C-F Bond: The fluorine atom at a quaternary carbon is generally robust and metabolically

stable due to the strength of the C-F bond.[2] Its primary role is steric and electronic,
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influencing the conformation and properties of the piperidine ring rather than participating in

reactions.

Applications in Drug Discovery
The 3-fluoropiperidine-3-carbonitrile scaffold is valuable for fragment-based drug discovery

(FBDD) and lead optimization. Its utility stems from the combined benefits of its constituent

parts.

Increased 3D Complexity: The quaternary center at C3 creates a defined three-dimensional

shape, moving away from the "flat" molecules that often populate screening libraries. This

increased sp³ character is highly desirable for improving selectivity and developing novel

intellectual property.[8]

Metabolic Stability: The C-F bond can block sites of oxidative metabolism, potentially

increasing a drug's half-life and oral bioavailability.[2]

pKa Modulation: As discussed, the α-fluorine atom lowers the pKa of the piperidine nitrogen,

which can be crucial for optimizing a drug's pharmacokinetic profile and reducing side

effects.[3]

Vector for Further Synthesis: The nitrile group provides a reliable attachment point for

exploring the surrounding chemical space, allowing chemists to systematically modify a lead

compound.
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Role of Fluorinated Fragments in Drug Design

3-Fluoropiperidine-
3-carbonitrile
(Fragment)

Improved
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pKa
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Versatile
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Optimized Lead Compound
(Improved PK/PD)
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Caption: Logical flow of how the scaffold's properties contribute to drug optimization.

Safety and Handling
As a research chemical, 3-Fluoropiperidine-3-carbonitrile must be handled with appropriate

care. The following information is synthesized from available Safety Data Sheets (SDS) for this

compound and structurally related chemicals.[4][9][10]

GHS Hazard Information
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Pictogram GHS Code Hazard Statement

GHS07 H302: Harmful if swallowed.[9]

H315: Causes skin irritation.[9]

[10]

H319: Causes serious eye

irritation.[9][10]

H335: May cause respiratory

irritation.[9][10]

(Self-generated image, not from a direct source)

Recommended Handling and Storage
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[9][10]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat.[9][11]

Handling: Avoid breathing dust, fumes, or vapors.[10] Do not get in eyes, on skin, or on

clothing.[11] Wash hands thoroughly after handling.[9]

Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place.

[10]

Experimental Protocols
The following protocols are generalized procedures that serve as a starting point for the

synthetic manipulation of 3-Fluoropiperidine-3-carbonitrile.

Protocol 1: General Procedure for N-Acetylation
This protocol describes the protection of the piperidine nitrogen as an acetamide, a common

step to prevent its reactivity in subsequent reactions.
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Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-
Fluoropiperidine-3-carbonitrile (1.0 eq.).

Solvent: Dissolve the starting material in a suitable aprotic solvent such as dichloromethane

(DCM) or tetrahydrofuran (THF).

Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or

diisopropylethylamine (DIPEA, 1.2 eq.), to the solution and cool the mixture to 0 °C in an ice

bath. Causality: The base is required to neutralize the HCl generated during the reaction.

Acylation: Add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise to the cooled

solution.

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring

progress by TLC or LC-MS.

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of

sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl

acetate).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography to yield the N-acetylated product.

Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid
This protocol converts the versatile nitrile group into a carboxylic acid, another key functional

group in drug design.

Setup: Suspend 3-Fluoropiperidine-3-carbonitrile (1.0 eq.) in a concentrated aqueous acid

solution, such as 6M HCl or 50% H₂SO₄.[8]

Reaction: Heat the mixture to reflux (typically >100 °C) and stir vigorously for 12-48 hours.

Monitor the reaction for the disappearance of the starting material. Expertise Insight: This

reaction often requires harsh conditions and long reaction times. The piperidine nitrogen will

be protonated under these conditions.
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Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it may be the

hydrochloride salt of the product, which can be collected by filtration.

Isolation: Alternatively, neutralize the mixture carefully with a base (e.g., NaOH) to the

isoelectric point of the amino acid product, which will cause it to precipitate out of the

solution.

Purification: The crude amino acid can be purified by recrystallization or ion-exchange

chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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